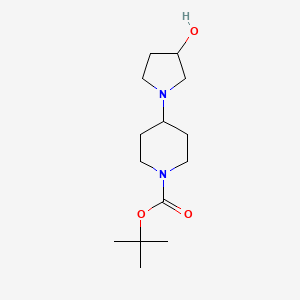

Tert-butyl 4-(3-hydroxypyrrolidin-1-YL)piperidine-1-carboxylate

Description

Tert-butyl 4-(3-hydroxypyrrolidin-1-YL)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a 3-hydroxypyrrolidine substituent. This structure combines conformational flexibility (from the piperidine and pyrrolidine rings) with a hydroxyl group capable of hydrogen bonding, making it valuable in medicinal chemistry for drug design, particularly in targeting central nervous system (CNS) or enzyme-active sites.

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)15-7-4-11(5-8-15)16-9-6-12(17)10-16/h11-12,17H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDRBVPPJZMTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidone with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

Tert-butyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- However, the target’s hydroxyl is part of a rigid pyrrolidine ring, while CAS 156185-63-6 has a flexible hydroxypropyl chain.

- Aromatic vs. Aliphatic Substituents: Analogs like PK03447E-1 and CAS 333986-05-3 incorporate pyridine rings, which may improve binding to metal ions or aromatic residues in proteins. In contrast, the target’s pyrrolidine is non-aromatic, favoring different intermolecular interactions.

Physicochemical Properties

While direct data on the target compound is unavailable, trends from analogs suggest:

- Polarity : Hydroxyl-containing compounds (e.g., CAS 156185-63-6 ) are likely more polar than pyridine- or thiazole-substituted analogs, impacting solubility and logP values.

- Thermal Stability : The tert-butyl carbamate group in all compounds provides steric protection, enhancing stability during synthesis. Rigid substituents (e.g., pyrrolidine or azetidine ) may increase melting points compared to flexible chains.

- Crystallinity : PK03447E-1 is reported as a light yellow solid, suggesting moderate crystallinity, whereas oily derivatives (e.g., azetidine analog ) indicate lower melting points.

Biological Activity

Tert-butyl 4-(3-hydroxypyrrolidin-1-YL)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 255.31 g/mol

- CAS Number : 374794-87-3

- Structure : The compound features a piperidine core substituted with a tert-butyl group and a hydroxypyrrolidine moiety.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting processes like neurotransmission and inflammation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, which could influence central nervous system functions.

Antiviral Activity

Recent research has indicated that compounds similar to this compound exhibit antiviral properties. A study evaluated various piperidine derivatives against human coronaviruses, revealing that certain analogues demonstrated micromolar activity against viral main proteases, suggesting potential use in antiviral therapies .

Neuroprotective Effects

In vitro studies have shown that related compounds can provide protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides. These compounds were observed to reduce oxidative stress markers and inflammatory cytokines in astrocytes, which are critical for maintaining neuronal health .

Study on Neuroprotection

A significant study investigated the neuroprotective effects of a structurally similar piperidine derivative on astrocytes exposed to Aβ peptides. The results indicated that the compound could reduce cell death and oxidative stress, highlighting its potential in treating neurodegenerative diseases like Alzheimer's .

Antiviral Screening

Another study focused on the antiviral activity of various piperidine derivatives against influenza A/H1N1. The findings suggested that modifications in the piperidine structure could enhance antiviral efficacy, paving the way for further development of derivatives like this compound .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 255.31 g/mol |

| CAS Number | 374794-87-3 |

| Antiviral Activity | Micromolar against CoV |

| Neuroprotective Effect | Reduces oxidative stress |

Q & A

Q. What established synthetic routes are available for tert-butyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via:

- Grignard Addition : Reacting N-Boc-4-piperidone with organometallic reagents (e.g., ethylmagnesium bromide) under anhydrous tetrahydrofuran (THF) conditions to introduce substituents .

- Reductive Amination : Coupling ketones with amines using reducing agents like sodium borohydride (NaBH4) in methanol or ethanol, optimizing reaction time and stoichiometry .

- Suzuki Coupling : For aryl-substituted analogs, employ palladium catalysts and boronic acids, adjusting catalyst loading (0.5–5 mol%) and solvent polarity (e.g., DMF/H2O mixtures) .

Optimization Tips : - Use inert atmospheres (N2/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the piperidine (δ 1.4–3.5 ppm) and pyrrolidine (δ 3.0–3.8 ppm) rings. The tert-butyl group appears as a singlet at ~1.4 ppm .

- Mass Spectrometry (ESI/MS) : Look for the molecular ion peak [M+H]+ at m/z corresponding to C14H25N2O3 (calc. 277.36 g/mol). Fragmentation patterns confirm Boc-group loss (-100 amu) .

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and resolve stereoisomers .

Q. What are the recommended storage conditions and handling precautions to maintain the compound’s stability?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C in a desiccator to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .

- Handling : Use nitrile gloves, lab coats, and safety goggles. In case of spills, collect with inert absorbents (e.g., vermiculite) under fume hood ventilation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing novel analogs of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly for stereoisomers .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) by analyzing signal splitting at low temperatures (e.g., –40°C) .

- X-ray Crystallography : Confirm absolute configuration using SHELX programs for structure refinement. Resolve twinning or disorder with high-resolution data (d < 1.0 Å) .

Q. What strategies are employed to elucidate the biological target interactions of this piperidine derivative?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or GPCRs, focusing on hydrogen bonding with the hydroxyl group and steric fit of the Boc moiety .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC50 values via fluorescence-based assays (e.g., trypsin-like proteases).

- Cell Viability (MTT Assay) : Screen for anticancer activity at 10–100 µM concentrations in cancer cell lines .

- Structure-Activity Relationship (SAR) : Modify the pyrrolidine hydroxyl group to esters or ethers and compare bioactivity trends .

Q. How should researchers address conflicting data regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., de-Boc products) using LC-MS .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) under acidic (pH < 4) vs. neutral conditions. Use Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.